Pyrazino[2,3-d][1,2,3]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazino[2,3-d][1,2,3]triazine is a heterocyclic compound that features a fused ring system composed of pyrazine and triazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrazino[2,3-d][1,2,3]triazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine hydrate with dicarbonyl compounds to form the triazine ring, followed by cyclization with a pyrazine derivative .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize readily available starting materials and efficient catalytic processes to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrazino[2,3-d][1,2,3]triazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different chemical environments.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Pyrazino[2,3-d][1,2,3]triazine has a broad range of applications in scientific research:
Wirkmechanismus
The mechanism of action of pyrazino[2,3-d][1,2,3]triazine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, certain derivatives act as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . The compound binds to the active site of the enzyme, disrupting its function and leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
s-Triazine: A six-membered ring containing three nitrogen atoms, commonly used in herbicides and resins.
Tri-s-triazine (Heptazine): A larger nitrogen-rich heterocycle with applications in high-energy materials.
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with significant biological activity.
Uniqueness: Pyrazino[2,3-d][1,2,3]triazine stands out due to its unique combination of pyrazine and triazine rings, which confer distinct electronic and structural properties. This uniqueness makes it a versatile scaffold for the development of novel compounds with diverse applications in various fields.
Eigenschaften
CAS-Nummer |
6133-67-1 |
---|---|
Molekularformel |
C5H3N5 |
Molekulargewicht |
133.11 g/mol |
IUPAC-Name |
pyrazino[2,3-d]triazine |
InChI |
InChI=1S/C5H3N5/c1-2-7-5-4(6-1)3-8-10-9-5/h1-3H |
InChI-Schlüssel |
ARYJURLFRJCKLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C(=N1)C=NN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.